molecular formula C10H13ClN2O3 B8393051 3(5-Methylcarbamoyl-pyridin-2-yl)propionic acid hydrochloride

3(5-Methylcarbamoyl-pyridin-2-yl)propionic acid hydrochloride

Cat. No. B8393051
M. Wt: 244.67 g/mol
InChI Key: XEPFFAORIAWKCK-UHFFFAOYSA-N
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Patent
US08252793B2

Procedure details

tert-Butyl-3(5-methylcarbamoyl-pyridin-2-yl)propionate (0.29 g, 1.10 mmol) was dissolved in 10 mL of a 4 N hydrogen chloride solution in dioxane and stirred overnight. Evaporation of the solvent gave 0.27 mg of 3(5-methylcarbamoyl-pyridin-2-yl)propionic acid hydrochloride. LCMS 209 (M+1)
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:19])[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:18])[NH:16][CH3:17])=[CH:11][N:10]=1)(C)(C)C.[ClH:20]>O1CCOCC1>[ClH:20].[CH3:17][NH:16][C:15]([C:12]1[CH:13]=[CH:14][C:9]([CH2:8][CH2:7][C:6]([OH:19])=[O:5])=[N:10][CH:11]=1)=[O:18] |f:3.4|

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
C(C)(C)(C)OC(CCC1=NC=C(C=C1)C(NC)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CNC(=O)C=1C=CC(=NC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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